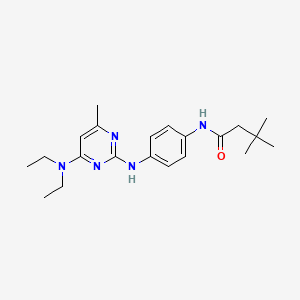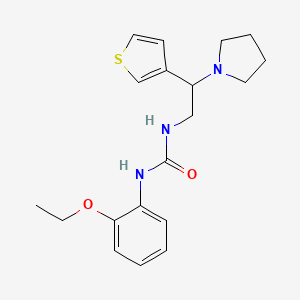![molecular formula C11H8BrNO4S2 B2701850 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 959352-55-7](/img/structure/B2701850.png)
3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid
描述
3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and a carboxylic acid group
作用机制
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms .
Biochemical Pathways
Similar compounds have been found to affect various biological activities .
Result of Action
It’s worth noting that similar compounds have been found to have various biological activities .
生化分析
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 4-bromophenylsulfonyl chloride under specific conditions to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding thioamide.
Substitution: Substitution at the bromine position can result in various derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a precursor for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in material science and nanotechnology.
相似化合物的比较
4-Bromophenylsulfonylthiophene-2-carboxylic acid: Similar structure but without the amino group.
3-(4-Bromophenylsulfonyl)thiophene-2-carboxylic acid: Similar structure but with a different position of the sulfonyl group.
3-(4-Bromophenylsulfonyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
属性
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNIIJLHKRYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

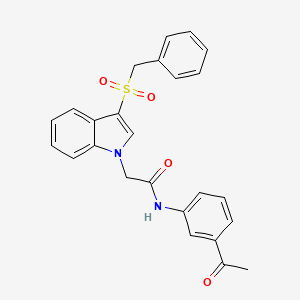
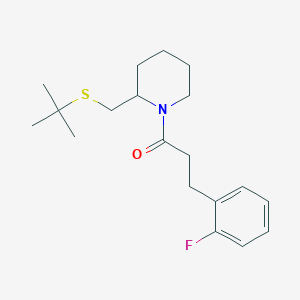
![ethyl 2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2701769.png)
![N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2701770.png)
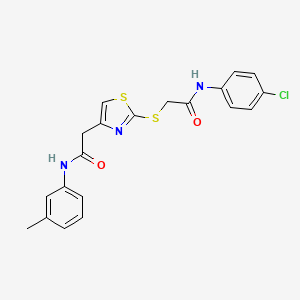
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)
![2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2701775.png)
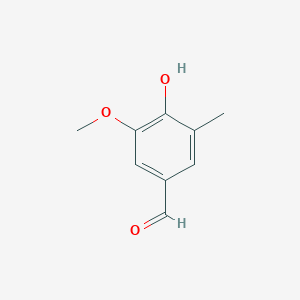
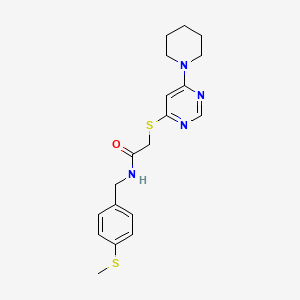
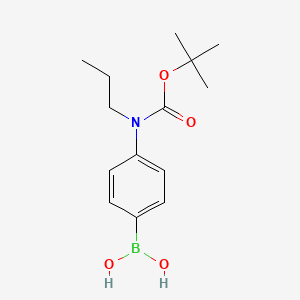
![N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2701779.png)
![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)
